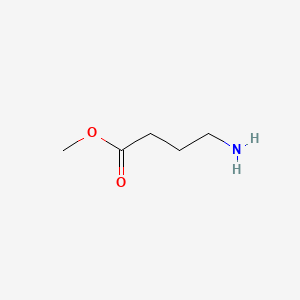

Methyl 4-aminobutanoate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-aminobutanoate can be synthesized through the esterification of 4-aminobutyric acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and crystallization to obtain the final product with high purity.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is a defining reaction for methyl 4-aminobutanoate, driven by its ester functionality.

Acidic Hydrolysis :

In acidic conditions (e.g., HCl/H₂O), the ester undergoes cleavage to produce 4-aminobutyric acid (GABA) and methanol:

Reaction rates are pH-dependent, with optimal yields achieved at elevated temperatures (70–90°C) .

Basic Hydrolysis :

Under alkaline conditions (e.g., NaOH), saponification yields the sodium salt of GABA:

Kinetic studies indicate pseudo-first-order behavior under excess base .

Aminolysis and Nucleophilic Substitution

The ester group participates in nucleophilic substitutions, particularly with amines.

Reaction with Secondary Alicyclic Amines (SAA) :

this compound reacts with SAA (e.g., piperidine) via a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±):

-

Nucleophilic attack by the amine forms T±.

-

Rate-determining breakdown of T± releases methanol and generates the amide product .

Kinetic Data :

| Amine (pKₐ) | Rate Constant (kₙ, M⁻¹s⁻¹) | Mechanism Type |

|---|---|---|

| Piperidine (11.3) | 1.2 × 10⁻³ | Stepwise (T±) |

| Quinuclidine (10.7) | 3.8 × 10⁻⁴ | Stepwise (T±) |

Brønsted plots reveal biphasic behavior (β₁ = 0.3, β₂ = 1.0), confirming a shift in rate-determining step with amine basicity .

Reduction and Oxidation

Reduction :

Lithium aluminum hydride (LiAlH₄) reduces the ester to 4-aminobutanol:

Yields exceed 85% under anhydrous conditions.

Oxidation :

Oxidizing agents like KMnO₄ convert the ester to succinic acid derivatives, though competing side reactions (e.g., decarboxylation) reduce selectivity.

Comparative Reactivity

Mechanistic Insights

-

Stepwise vs. Concerted Pathways : Reactions with stronger nucleophiles (e.g., SAA) proceed via zwitterionic intermediates, while weaker nucleophiles follow concerted mechanisms .

-

Steric Effects : Bulky amines (e.g., quinuclidine) exhibit slower kinetics due to hindered access to the ester carbonyl .

Aplicaciones Científicas De Investigación

Neuroscience Research

Methyl 4-aminobutanoate serves as a precursor to neurotransmitters, particularly gamma-aminobutyric acid (GABA). Its role in neurotransmitter synthesis makes it valuable for:

- Neuroprotection Studies : Researchers investigate its potential in protecting neural tissues from degeneration.

- Treatment of Neurological Disorders : It is explored for therapeutic applications in conditions such as anxiety and depression, where enhancing GABAergic activity may alleviate symptoms .

Pharmaceutical Development

The compound is integral in the synthesis of various pharmaceuticals targeting the central nervous system. Its applications include:

- Drug Formulation : this compound enhances the bioavailability and efficacy of drugs, making it a critical component in formulations aimed at neurological health.

- Development of Therapeutics : It is being studied for its potential to treat disorders linked to GABA deficiencies .

Biochemical Studies

In biochemical research, this compound is utilized to understand amino acid metabolism. Its applications encompass:

- Metabolic Pathway Analysis : Researchers employ this compound to dissect metabolic pathways involving amino acids, contributing to insights into metabolic disorders.

- Development of Metabolic Therapies : Understanding its role in metabolism aids in crafting therapies for conditions like obesity and diabetes .

Sports Nutrition

This compound has garnered interest in the sports nutrition sector for its potential benefits:

- Muscle Recovery : Studies suggest that it may enhance muscle recovery post-exercise.

- Performance Enhancement : Athletes are exploring its effects on performance improvement, although more research is needed to substantiate these claims .

Cosmetic Applications

The compound's properties are being investigated for use in skincare products:

- Skin Hydration and Elasticity : this compound may contribute positively to skin health by improving hydration levels and elasticity.

- Cosmetic Formulations : Its incorporation into cosmetic products could offer additional benefits for skin care routines .

Neuroscience Applications

A study highlighted the efficacy of this compound in enhancing GABA levels, which could potentially lead to new treatments for anxiety disorders. The research demonstrated significant improvements in animal models treated with this compound compared to control groups .

Pharmaceutical Development

Research conducted on the pharmacokinetics of this compound indicated that it effectively crosses the blood-brain barrier, which is crucial for developing central nervous system-targeted therapies. This property enhances its potential as a therapeutic agent .

Sports Nutrition

A clinical trial involving athletes showed that supplementation with this compound resulted in reduced muscle soreness and improved recovery times after intensive workouts. This finding supports its application in sports nutrition formulations .

Mecanismo De Acción

The mechanism of action of methyl 4-aminobutanoate involves its conversion to gamma-aminobutyric acid (GABA) in the body. GABA is a neurotransmitter that inhibits nerve transmission in the brain, leading to calming effects. The compound crosses the blood-brain barrier and is metabolized by enzymes such as GABA transaminase. The resulting increase in GABA levels can modulate neuronal activity and has potential therapeutic effects in conditions such as anxiety and epilepsy.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 4-aminobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 6-aminohexanoate: Similar structure but with a longer carbon chain.

4-Aminobutyric acid: The parent compound without the ester group.

Uniqueness

Methyl 4-aminobutanoate is unique due to its ability to cross the blood-brain barrier and its potential to be converted into gamma-aminobutyric acid (GABA) in the body. This property makes it a valuable compound for research into neurological disorders and potential therapeutic applications.

Actividad Biológica

Methyl 4-aminobutanoate, also known as N-Methyl-4-aminobutyric acid, is a derivative of the amino acid gamma-aminobutyric acid (GABA). This compound has garnered attention in recent years due to its potential biological activities, particularly in the context of neuropharmacology and metabolic processes. This article provides an overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 117.148 g/mol |

| IUPAC Name | 4-(methylamino)butanoic acid |

| CAS Registry Number | Not Available |

This compound functions primarily as a GABA analog. GABA is a crucial neurotransmitter in the central nervous system, known for its inhibitory effects on neuronal excitability. The structural similarity between this compound and GABA allows it to interact with GABA receptors, potentially modulating neurotransmission and influencing various physiological processes.

Biological Activities

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by enhancing GABAergic transmission. This could be beneficial in conditions characterized by excitotoxicity or oxidative stress, such as neurodegenerative diseases.

- Antioxidant Activity : A study highlighted the potential of this compound derivatives to inhibit glutathione reductase (GR) and glutathione S-transferase (GST), enzymes involved in antioxidant defense mechanisms. The inhibition of these enzymes suggests a possible role in modulating oxidative stress responses .

- Metabolic Modulation : this compound is implicated in metabolic pathways involving amino acids and neurotransmitters. Its influence on metabolic enzymes can affect energy homeostasis and cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for developing derivatives with enhanced biological activity. Key findings from recent studies include:

- Inhibition Potency : Derivatives of this compound were evaluated for their inhibitory effects on GR and GST. Some compounds demonstrated significant inhibition with Ki values indicating strong binding affinity .

- Binding Affinity Predictions : In silico studies have been employed to predict the binding affinities of various derivatives to GR and GST receptors, providing insights into their potential efficacy as therapeutic agents.

Case Studies

- Oxidative Stress in Neurodegeneration : A study examining the role of this compound derivatives in models of oxidative stress found that certain compounds could significantly reduce markers of oxidative damage in neuronal cells .

- Therapeutic Applications : Clinical investigations are ongoing to explore the efficacy of this compound in treating conditions such as anxiety disorders and epilepsy, where modulation of GABAergic activity is beneficial.

Propiedades

IUPAC Name |

methyl 4-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-8-5(7)3-2-4-6/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQGGLZHHFGHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13031-60-2 (hydrochloride) | |

| Record name | 4-Aminobutyric acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10954242 | |

| Record name | Methyl 4-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3251-07-8 | |

| Record name | Methyl 4-aminobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3251-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutyric acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.